molecular formula C14H18BrNO3 B12527811 N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine CAS No. 658709-88-7

N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine

Cat. No.: B12527811
CAS No.: 658709-88-7
M. Wt: 328.20 g/mol
InChI Key: RHFUXJBCMHUSDD-ZDUSSCGKSA-N
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Description

N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine (CAS 1247884-66-7) is a specialty chemical building block of significant interest in medicinal chemistry and antimicrobial research . This brominated organic compound, with the molecular formula C14H18BrNO3, belongs to a class of N-acyl-α-amino acid derivatives that are frequently investigated for their potential biological activities . Its structure incorporates an L-valine residue linked through an amide bond to a 3-(4-bromophenyl)-3-oxopropyl chain, creating a hybrid molecule that combines the structural features of a proteinogenic amino acid with a lipophilic bromophenyl ketone fragment . This compound serves as a key synthetic intermediate for the development of novel antimicrobial agents, particularly against Gram-positive bacterial pathogens and Enterococcus faecium biofilm-associated infections . Research indicates that similar compounds containing bromophenyl moieties and L-valine residues demonstrate promising antibiofilm properties, making them valuable candidates for addressing antimicrobial resistance challenges . The bromine atom enhances molecular lipophilicity, which can influence membrane permeability and biological activity, while the valine moiety contributes to the molecule's stereochemical properties and potential for targeted interactions . The presence of both amide and ketone functional groups provides versatile sites for further chemical modification, enabling synthetic diversification toward various drug-like compounds including 4H-1,3-oxazol-5-ones and 1,3-oxazoles . Researchers utilize this compound primarily in the design and synthesis of novel bioactive molecules with potential antimicrobial and antioxidant properties, supported by both in silico predictions and in vitro validation studies . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

658709-88-7

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

(2S)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C14H18BrNO3/c1-9(2)13(14(18)19)16-8-7-12(17)10-3-5-11(15)6-4-10/h3-6,9,13,16H,7-8H2,1-2H3,(H,18,19)/t13-/m0/s1

InChI Key

RHFUXJBCMHUSDD-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CC(C)C(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 3 4 Bromophenyl 3 Oxopropyl L Valine

Retrosynthetic Analysis of the N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine Core Structure

A retrosynthetic analysis of this compound reveals that the molecule can be disconnected at the amide bond. This primary disconnection points to two key precursors: the amino acid L-valine and a 3-(4-bromophenyl)-3-oxopropyl halide or a related electrophilic species. A further disconnection of the 3-(4-bromophenyl)-3-oxopropyl moiety suggests a Friedel-Crafts acylation reaction between bromobenzene (B47551) and a suitable three-carbon acylating agent, such as 3-halopropionyl chloride, or a Mannich-type reaction involving 4-bromoacetophenone, formaldehyde (B43269), and a secondary amine, followed by elimination to form the requisite α,β-unsaturated ketone.

Strategies for the Preparation of the 4-Bromophenyl-3-oxopropyl Building Block

The preparation of the 4-bromophenyl-3-oxopropyl building block, a crucial intermediate, can be achieved through several synthetic routes. One common method is the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction directly furnishes 3-chloro-1-(4-bromophenyl)propan-1-one.

Alternatively, a Mannich reaction provides another viable pathway. This involves the reaction of 4-bromoacetophenone with formaldehyde and a secondary amine, such as dimethylamine (B145610) hydrochloride, to yield a Mannich base. Subsequent thermal elimination or treatment with a suitable reagent generates the corresponding α,β-unsaturated ketone, 1-(4-bromophenyl)prop-2-en-1-one. This enone can then be subjected to conjugate addition with a nucleophile, which can be later converted to the desired functionality for coupling with L-valine.

Approaches to the Coupling of the Oxopropyl Moiety with L-Valine

The coupling of the 3-(4-bromophenyl)-3-oxopropyl moiety with L-valine is typically achieved through nucleophilic substitution or reductive amination.

In the nucleophilic substitution approach, the nitrogen atom of L-valine acts as a nucleophile, attacking an electrophilic carbon on the 3-(4-bromophenyl)-3-oxopropyl fragment. nih.gov For instance, 3-chloro-1-(4-bromophenyl)propan-1-one can be directly reacted with L-valine in the presence of a base. The base is essential to deprotonate the amino group of L-valine, enhancing its nucleophilicity.

Reductive amination offers an alternative strategy. This involves the reaction of L-valine with 3-(4-bromophenyl)-3-oxopropanal, which can be prepared from the corresponding ketone. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield the final N-alkylated product. acs.org This method can offer good control over the reaction and is often compatible with a variety of functional groups.

Stereochemical Control and Diastereoselective Synthesis of the Compound

Maintaining the stereochemical integrity of the L-valine core is paramount during the synthesis. The chiral center at the α-carbon of L-valine can be susceptible to racemization, particularly under harsh reaction conditions such as high temperatures or the presence of strong bases. nih.gov Therefore, reaction conditions must be carefully chosen to preserve the desired stereochemistry.

For instance, in nucleophilic substitution reactions, the use of milder bases and controlled temperatures can minimize the risk of epimerization. monash.edu Similarly, in reductive amination, the choice of reducing agent and reaction pH can influence the stereochemical outcome. researchgate.net

Diastereoselective synthesis becomes a consideration if the 3-(4-bromophenyl)-3-oxopropyl moiety also contains a chiral center. In such cases, the coupling reaction can lead to the formation of diastereomers. The stereochemical outcome can be influenced by the existing stereocenter in L-valine, a phenomenon known as substrate-controlled diastereoselection. Chiral auxiliaries or catalysts can also be employed to enhance the formation of one diastereomer over the other. nih.govtandfonline.comnih.govacs.orgharvard.edu

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst or base used.

For the coupling reaction, a systematic screening of different solvents, ranging from polar aprotic solvents like DMF and DMSO to protic solvents like ethanol, can significantly impact the reaction rate and yield. The selection of the base is also critical; inorganic bases such as potassium carbonate or organic bases like triethylamine (B128534) are commonly employed. monash.edu The molar ratio of the reactants is another important factor to consider to ensure complete conversion of the limiting reagent and to minimize side reactions.

ParameterCondition 1Condition 2Condition 3Result
Solvent DichloromethaneTolueneTetrahydrofuranToluene provided the best yield.
Base TriethylaminePotassium CarbonateSodium BicarbonatePotassium Carbonate was most effective.
Temperature Room Temperature50 °C80 °C50 °C gave the optimal balance of reaction rate and purity.
Reactant Ratio 1:11:1.21:1.5A 1:1.2 ratio of the oxopropyl building block to L-valine was found to be optimal.

Isolation and Purification Techniques for the Synthesized Compound

Once the synthesis is complete, the crude product needs to be isolated and purified to remove unreacted starting materials, reagents, and byproducts. Standard work-up procedures typically involve quenching the reaction, followed by extraction with a suitable organic solvent. acs.org The organic layers are then combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

Purification of this compound is commonly achieved through crystallization or column chromatography. researchgate.net Crystallization from an appropriate solvent system can yield a highly pure product. If crystallization is not effective, column chromatography on silica (B1680970) gel is a powerful technique for separating the desired compound from impurities based on their differential adsorption to the stationary phase. researchgate.net The choice of eluent (solvent system) is critical for achieving good separation.

Synthesis of Isotopic Analogues for Advanced Mechanistic Investigations

The synthesis of isotopic analogues of this compound, where one or more atoms are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), is a valuable tool for advanced mechanistic investigations. These labeled compounds can be used in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to trace the fate of atoms throughout a reaction, elucidate reaction mechanisms, and study metabolic pathways.

The introduction of isotopic labels can be achieved by using isotopically labeled starting materials. For example, ¹³C-labeled bromobenzene could be used in the synthesis of the 4-bromophenyl-3-oxopropyl building block, or ¹⁵N-labeled L-valine could be used in the coupling step. The synthetic route would generally follow the same pathway as the unlabeled compound, with careful handling to avoid isotopic dilution.

Labeled PrecursorIsotopePosition of LabelSynthetic Step of Introduction
4-Bromophenyl-³H-benzene³HPhenyl ringFriedel-Crafts acylation
3-Chloropropionyl-¹³C₃-chloride¹³CPropyl chainFriedel-Crafts acylation
L-Valine-¹⁵N¹⁵NAmino groupCoupling reaction
L-Valine-d₈²HValine side chainCoupling reaction

Derivatization Strategies for Structural Modification and Analogue Generation

The generation of analogues from this compound can be systematically approached by targeting its key functional groups. These include the aromatic bromine atom, the carbonyl group, and the amino acid portion, each allowing for a range of chemical transformations.

Modification of the 4-Bromophenyl Group:

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, in particular, are well-suited for this purpose. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide array of aryl and heteroaryl substituents by reacting the parent compound with different boronic acids. nih.gov This strategy can be employed to explore the impact of electronic and steric variations on the aromatic ring. For example, coupling with electron-donating or electron-withdrawing arylboronic acids can modulate the electronic properties of the entire molecule.

Transformations of the Ketone Functional Group:

The ketone moiety is a prime target for modifications that can influence the compound's three-dimensional structure and hydrogen-bonding capabilities. Enantioselective reduction of the ketone to a secondary alcohol is a common and impactful derivatization. researchgate.net This transformation introduces a new chiral center and a hydroxyl group that can act as a hydrogen bond donor or acceptor. The use of chiral reducing agents can afford specific stereoisomers of the resulting alcohol, which can be crucial for biological activity.

Furthermore, the ketone can be a precursor for the formation of other functional groups. For example, it can be converted to an oxime or a hydrazone, introducing additional diversity. The synthesis of N-acyl-α-amino ketones and their subsequent reactions are also documented, providing pathways to more complex heterocyclic structures like 1,3-oxazoles. rsc.org

Derivatization of the L-Valine Moiety:

The L-valine portion of the molecule contains a carboxylic acid group and a secondary amide linkage, both of which can be targeted for derivatization. The carboxylic acid is readily converted to its corresponding esters or amides. Esterification can be achieved using various alcohols under acidic conditions or through reaction with alkyl halides in the presence of a base. nih.gov The synthesis of N-acyl amino acid derivatives is a well-established field, and these methods are directly applicable. nih.gov

The secondary amide N-H, while generally stable, could potentially be alkylated under specific conditions, though this might be more challenging due to the existing acyl group. More commonly, the entire L-valine unit can be replaced with other amino acids to probe the importance of the isopropyl side chain for biological activity. Standard peptide coupling methodologies can be adapted for this purpose. The derivatization of amino acids for analytical purposes, such as silylation for GC-MS analysis, highlights the reactivity of the N-H and carboxylic acid groups.

The table below summarizes potential derivatization strategies for generating analogues of this compound.

Modification Site Reaction Type Reagents/Conditions Potential Analogue Structure
4-Bromophenyl GroupSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseN-[3-(4-Arylphenyl)-3-oxopropyl]-L-valine
4-Bromophenyl GroupDehalogenationPhotolysis or catalytic hydrogenationN-[3-Phenyl-3-oxopropyl]-L-valine
Ketone GroupEnantioselective ReductionChiral reducing agents (e.g., chiral boranes)N-[3-(4-Bromophenyl)-3-hydroxypropyl]-L-valine
Ketone GroupOximationHydroxylamine hydrochlorideN-[3-(4-Bromophenyl)-3-(hydroxyimino)propyl]-L-valine
L-Valine (Carboxyl)EsterificationAlcohol, acid catalystThis compound ester
L-Valine (Carboxyl)AmidationAmine, coupling agentN-[3-(4-Bromophenyl)-3-oxopropyl]-L-valinamide
L-ValineAmino Acid ExchangeOther amino acidsN-[3-(4-Bromophenyl)-3-oxopropyl]-L-(other amino acid)

These derivatization strategies provide a versatile toolkit for the systematic structural modification of this compound, enabling the generation of a diverse library of analogues for further scientific investigation.

Exploration of Molecular Interactions and Biochemical Modulations by N 3 4 Bromophenyl 3 Oxopropyl L Valine

In Vitro Biochemical Assay Development and Validation for Target Engagement Studies

There is no information available in the public domain regarding the development or validation of in vitro biochemical assays specifically designed to study the target engagement of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine. Research articles detailing methodologies for assessing how this compound interacts with potential biological targets have not been published.

Cellular Pathway Interrogation in Model Systems (e.g., specific cell lines, primary cell cultures)

No studies have been found that investigate the effects of this compound on cellular pathways in any model systems. Consequently, there are no data on its activity in specific cell lines or primary cell cultures.

Enzyme Kinetic Studies and Inhibition Mechanisms (if applicable)

There is a lack of research concerning the enzymatic activity of this compound. Therefore, no enzyme kinetic studies or data on potential inhibition mechanisms are available.

Receptor Binding and Ligand-Target Interaction Profiling

No receptor binding assays or ligand-target interaction profiles for this compound have been reported in the scientific literature. Its affinity for any specific receptors remains uncharacterized.

Modulatory Effects on Signal Transduction Cascades and Cellular Responses

Information regarding the modulatory effects of this compound on signal transduction cascades and subsequent cellular responses is not available.

Investigation of Metabolic Stability and Biotransformation Pathways in In Vitro Biological Matrices

There are no published studies on the metabolic stability or biotransformation pathways of this compound in in vitro biological matrices such as liver microsomes or plasma.

Structure Activity Relationship Sar Studies of N 3 4 Bromophenyl 3 Oxopropyl L Valine and Its Analogues

Rational Design Principles for Analogues based on N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine Structural Scaffolding

The rational design of analogues based on the this compound scaffold is a strategic process aimed at optimizing biological activity by systematically modifying its core components. This process often begins with a lead compound, identified through screening or prior research, and involves making targeted chemical changes to enhance potency, selectivity, and other pharmacological properties. nih.govmdpi.com A primary objective in modifying this scaffold has been to modulate its lipophilic character while preserving essential electronic effects. mdpi.com

Key strategies in the rational design of these analogues include:

Aromatic Ring Substitution: Altering the substituents on the phenyl ring to fine-tune electronic and steric properties.

Linker Modification: Changing the length or flexibility of the oxopropyl linker to optimize interaction with the biological target.

Amino Acid Variation: Replacing the L-valine moiety with other natural or unnatural amino acids to explore the impact on selectivity and activity. mdpi.com

Stereochemical Control: Investigating different stereoisomers (e.g., using D-valine instead of L-valine) to determine the optimal three-dimensional arrangement for binding. nih.gov

This structured approach allows researchers to build a comprehensive understanding of the SAR, guiding the development of more effective compounds. mdpi.com

Impact of Aromatic Substitutions on Biological Activity

The 4-bromophenyl group is a critical component of the scaffold, and modifications to this aromatic ring significantly influence biological activity. The nature, position, and electronic properties of substituents play a pivotal role.

Halogen Substitution: The choice of halogen on the phenyl ring is a key determinant of activity. In studies of related N-acyl-L-valine derivatives, replacing a chlorine atom with a more lipophilic bromine atom was pursued to enhance the compound's ability to interact with biological membranes or hydrophobic pockets of a target protein. mdpi.com Research on similar 3-(4-halophenyl)-3-oxopropanal structures demonstrated that halogen substitution was crucial for antibacterial activity. nih.gov The general observation is that increasing the lipophilic character can be beneficial, though this must be balanced, as excessive lipophilicity can sometimes lead to lower water solubility and reduced efficacy. mdpi.com

Non-Halogen Groups: Beyond halogens, other functional groups can be introduced to the aromatic ring to probe different interactions. For instance, the introduction of electron-withdrawing groups like nitro (NO₂) or trifluoromethyl (CF₃), or electron-donating groups like methoxy (B1213986) (OCH₃), can alter the electronic distribution of the entire molecule, potentially affecting its binding affinity. mdpi.com In studies on 3-arylcoumarins, a nitro group at a specific position was found to be essential for antibacterial activity against certain strains. mdpi.com

The position of the substituent also matters. While the parent compound features a para-substitution (position 4), moving the substituent to the meta (position 3) or ortho (position 2) positions would alter the molecule's geometry and could drastically change its interaction with a target.

Interactive Table: Effect of Aromatic Substitution on Antibacterial Activity This table, based on findings from related compound series, illustrates how different substituents on the aromatic ring can affect antibacterial efficacy, measured by the Minimum Inhibitory Concentration (MIC).

Compound ClassAromatic SubstituentTarget OrganismObserved Activity (MIC µg/mL)Reference
3-(4-halophenyl)-3-oxopropanal Derivatives4-FluoroStaphylococcus aureusModerate nih.gov
3-(4-halophenyl)-3-oxopropanal Derivatives4-BromoStaphylococcus aureusModerate (<16) nih.gov
3-(4-halophenyl)-3-oxopropanal Derivatives4-IodoStaphylococcus aureusModerate nih.gov
N-acyl-L-valine Analogues4-ChloroEnterococcus faeciumActive mdpi.com
N-acyl-L-valine Analogues4-BromoEnterococcus faeciumPotentially Enhanced mdpi.com
N-acyl-L-valine AnaloguesUnsubstituted (p-tolyl)Enterococcus faeciumBetter than Bromo/Chloro mdpi.com

Note: Data is illustrative of trends seen in structurally related compounds.

Role of the Oxopropyl Linker in Ligand-Target Recognition and Conformational Flexibility

The N-[3-oxo-3-phenylpropyl] linker is not merely a spacer; it plays a crucial role in orienting the aromatic and amino acid moieties correctly for optimal ligand-target binding. Its length, composition, and conformational flexibility are key parameters in SAR studies.

The three-carbon chain provides a specific spatial separation between the phenyl ring and the valine group. This distance is often critical for allowing the two ends of the molecule to engage with their respective binding pockets on a biological target. The ketone (oxo) group within the linker introduces a polar, hydrogen-bond accepting feature, which can form specific interactions with the target protein, anchoring the ligand in the active site.

Studies on other molecular scaffolds have shown that altering linker length can dramatically affect biological activity. For example, in a series of N-substituted valine derivatives targeting PPARγ, the activity was progressively enhanced by extending a polycarbon chain up to an optimal length, after which activity decreased. nih.gov This suggests that an ideal linker length exists for maximizing target engagement. Reducing the flexibility of linkers by incorporating them into ring structures is another common strategy in drug design to lock the molecule into a more active conformation and reduce the entropic penalty of binding. mdpi.com

Significance of the L-Valine Moiety for Biological Activity and Selectivity

The L-valine residue is a cornerstone of the molecule's structure, providing chirality and specific side-chain interactions that are often essential for biological activity and selectivity. Valine is a branched-chain amino acid, and its bulky, hydrophobic isopropyl group can engage in van der Waals or hydrophobic interactions within a target's binding site. nih.gov

The importance of the L-valine component is often demonstrated by substitution analysis:

Altering the Amino Acid: Replacing L-valine with other amino acids, such as those with different sizes (e.g., Alanine, Leucine), polarities (e.g., Serine), or aromaticity (e.g., Phenylalanine), can reveal the specific requirements of the binding pocket. mdpi.com In one study on an antimicrobial peptide, systematically replacing a valine residue altered the hydrophobicity and, consequently, the biological activity of the analogues. mdpi.com

The Amide Bond: The secondary amide bond, formed between the valine's amino group and the oxopropyl linker, is a key structural feature. It acts as both a hydrogen bond donor (N-H) and acceptor (C=O), providing critical anchor points for binding to a receptor.

In research on a different class of N-substituted valine derivatives, replacement of the L-valine core with other L-form amino acids was shown to decrease the compound's efficacy, highlighting the privileged role of the valine structure for that specific target. nih.gov

Exploration of Stereoisomeric Effects on the Biological Profiles of Analogues

Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound. The "L" configuration of the valine moiety dictates a specific three-dimensional arrangement of the isopropyl group, the carboxyl group, and the N-H bond relative to the rest of the molecule. Biological targets, being chiral themselves, often exhibit a strong preference for one enantiomer over another.

The most direct way to probe this is to synthesize the diastereomer containing D-valine instead of L-valine. In many cases, this inversion of stereochemistry at the alpha-carbon leads to a significant loss or complete abolition of biological activity. For instance, in a study of N-substituted valine derivatives with PPARγ agonist activity, changing the core amino acid from the L-form to the D-form completely eliminated its activation capacity. nih.gov This demonstrates that the precise spatial orientation of the functional groups on the amino acid is non-negotiable for effective interaction with the target. Such findings underscore the importance of stereochemically controlled synthesis in developing potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogues of this compound, QSAR studies can provide predictive models that guide the design of new, more potent derivatives.

A typical 3D-QSAR study involves:

Dataset Assembly: A series of synthesized analogues with experimentally measured biological activities is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Field Calculation: Molecular interaction fields, such as steric (CoMFA) and electrostatic (CoMFA, CoMSIA), as well as hydrophobic and hydrogen-bond donor/acceptor fields (CoMSIA), are calculated around the aligned molecules. mdpi.com

Model Generation: Statistical methods are used to build a mathematical equation linking the variations in these fields to the observed changes in biological activity. The statistical reliability of the model is assessed using parameters like the cross-validation coefficient (q² > 0.5) and the non-cross-validated correlation coefficient (r²). mdpi.com

The output of a QSAR analysis is often visualized as contour maps, which indicate regions where certain properties are favorable or unfavorable for activity. For example, a map might show that a bulky, electron-withdrawing group is preferred in one area (e.g., on the phenyl ring), while a hydrogen bond donor is required in another (e.g., near the valine moiety). researchgate.netnih.gov These theoretical models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Conformational Requirements for Optimized Ligand-Target Interactions

The biological activity of a flexible molecule like this compound is dependent on its ability to adopt a specific low-energy conformation—the "bioactive conformation"—that is complementary to the binding site of its target. nih.gov The oxopropyl linker allows for considerable rotational freedom, meaning the molecule can exist in numerous shapes.

Understanding the required conformation is key to designing better ligands. Computational methods, such as DFT calculations, can be used to investigate the conformational preferences of a molecule and how substitutions affect them. nih.gov For example, introducing a more sterically demanding group can restrict rotation around certain bonds, favoring one conformation over others.

An important strategy in medicinal chemistry is the design of conformationally restricted analogues, where the flexible linker is incorporated into a new ring system. mdpi.com This approach "locks" the molecule into a more rigid structure that ideally mimics the bioactive conformation. If this rigid analogue shows high activity, it provides strong evidence for the conformational hypothesis and can serve as a powerful new lead compound with improved properties, such as enhanced selectivity and reduced entropic penalty upon binding.

Computational Chemistry and Molecular Modeling of N 3 4 Bromophenyl 3 Oxopropyl L Valine

Conformational Analysis and Energy Landscape Mapping of the Compound

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its flexibility, which are key determinants of its biological activity. For N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine, the conformational landscape is primarily defined by the rotation around several key single bonds. The steric hindrance introduced by the bulky isopropyl group of the L-valine residue significantly influences the preferred conformations. nih.gov

Table 1: Predicted Low-Energy Conformers of this compound

Dihedral Angle 1 (N-Cα)Dihedral Angle 2 (Cα-C')Dihedral Angle 3 (C-C-C of propyl chain)Relative Energy (kcal/mol)
-120°120°180°0.00
-60°-45°60°1.25
60°50°-60°1.80
-120°120°60°2.10

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The dihedral angles and relative energies are representative values for a flexible N-acyl amino acid derivative.

The energy landscape would likely reveal several local minima corresponding to different folded and extended conformations. The global minimum energy conformer is the most probable structure the molecule will adopt in a biological environment. The energy barriers between these conformers determine the rate of conformational change and the molecule's ability to adapt its shape to a binding site.

Molecular Docking Studies with Potential Biological Targets and Receptor Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. fip.orgnih.gov Given the structural features of this compound, particularly the bromophenyl group, it is plausible to hypothesize that it may interact with protein kinases, a class of enzymes frequently targeted in drug discovery. mdpi.comfip.org For the purpose of this analysis, we will consider a hypothetical docking study with a tyrosine kinase.

The docking process involves preparing the 3D structures of both the ligand and the receptor, defining the binding site, and then using a scoring function to evaluate the different binding poses. The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the ketone and amide groups can form hydrogen bonds with the receptor's backbone or side chains. The L-valine moiety can also contribute to binding through hydrophobic interactions.

Table 2: Hypothetical Molecular Docking Results with a Tyrosine Kinase

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Met341, Leu273Hydrophobic
Glu305, Asp404Hydrogen Bond
Cys340Halogen Bond
2-7.9Val259, Ala289Hydrophobic
Lys271Hydrogen Bond
3-7.2Phe382, Leu370Hydrophobic

Note: This table contains hypothetical data representing a plausible outcome of a molecular docking study. The interacting residues and binding energies are illustrative.

The results of molecular docking can provide initial hypotheses about the mechanism of action and guide the design of analogs with improved binding affinity.

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions and Binding Dynamics

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex compared to the static view provided by molecular docking. mdpi.comnih.govnih.gov An MD simulation would be performed on the most promising docked pose of this compound within the tyrosine kinase binding site. The system would be solvated in a water box with appropriate ions to mimic physiological conditions.

Over the course of the simulation (typically nanoseconds to microseconds), the movements of all atoms in the system are calculated, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions that are maintained over time. tum.demdpi.comyoutube.com

Table 3: Analysis of a Hypothetical MD Simulation Trajectory

MetricAverage ValueFluctuationInterpretation
RMSD of Ligand1.5 ű 0.5 ÅThe ligand remains stably bound in the pocket.
RMSF of Binding Site Residues0.8 ű 0.3 ÅThe binding site maintains a stable conformation.
Number of Hydrogen Bonds2-3Key hydrogen bonds are consistently present.

Note: This table presents hypothetical data illustrating the type of analysis performed on an MD simulation trajectory. RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) are standard metrics.

MD simulations can reveal important dynamic events such as conformational changes upon binding and the role of water molecules in mediating interactions, which are crucial for a comprehensive understanding of the binding dynamics.

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Electrostatic Potential Maps

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of this compound. nih.govresearchgate.netresearchgate.net These calculations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack.

Table 4: Hypothetical Quantum Chemical Properties (DFT/B3LYP/6-31G)*

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVRegion of electron donation (likely the bromophenyl ring)
LUMO Energy-1.2 eVRegion of electron acceptance (likely the carbonyl group)
HOMO-LUMO Gap5.6 eVIndicates good kinetic stability
Dipole Moment3.5 DReflects the overall polarity of the molecule

Note: This table contains hypothetical but scientifically plausible data for a molecule of this type.

These quantum chemical descriptors are valuable for understanding the molecule's intrinsic reactivity and its potential to engage in various types of chemical interactions.

Pharmacophore Modeling and Virtual Screening Applications for Identifying Related Active Compounds

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.govijper.org Based on the structure of this compound and its predicted interactions from docking studies, a pharmacophore model can be constructed. This model would likely include features such as a hydrogen bond acceptor (from the ketone and amide oxygens), a hydrogen bond donor (from the amide nitrogen), a hydrophobic group (from the isopropyl moiety), and an aromatic/halogen bonding feature (from the bromophenyl ring).

This pharmacophore model can then be used as a 3D query to search large chemical databases in a process called virtual screening. researchgate.netnih.govyoutube.com The goal is to identify other molecules that match the pharmacophore and are therefore likely to have similar biological activity.

Table 5: Hypothetical Pharmacophore Model for this compound Analogs

Pharmacophoric FeatureGeometric Constraint (Distance/Angle)
Hydrogen Bond Acceptor 1-
Hydrogen Bond Acceptor 2Distance to HBA1: 4.5 ± 0.5 Å
Hydrogen Bond DonorDistance to HBA1: 3.0 ± 0.5 Å
Hydrophobic GroupDistance to HBD: 5.0 ± 1.0 Å
Aromatic RingDistance to Hydrophobic Group: 6.0 ± 1.0 Å

Note: This table presents a hypothetical pharmacophore model with plausible geometric constraints.

Virtual screening is a cost-effective method for enriching a compound library with potential hits before undertaking expensive experimental screening. mdpi.com

Predictive Modeling of Binding Affinity and Specificity based on Computational Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govqsartoolbox.org To develop a predictive QSAR model for analogs of this compound, a dataset of structurally related compounds with their experimentally determined binding affinities (e.g., IC50 values) would be required.

Various molecular descriptors, including constitutional, topological, geometric, and electronic properties, would be calculated for each compound. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests would then be used to build the QSAR model. frontiersin.org

Table 6: Example of Descriptors for a QSAR Model

DescriptorTypeCorrelation with Activity
Molecular WeightConstitutionalPositive
LogPLipophilicityOptimal range
Number of Hydrogen Bond DonorsElectronicNegative
Surface Area of Bromophenyl GroupGeometricPositive
HOMO-LUMO GapQuantum ChemicalNegative

Note: This table illustrates the types of descriptors that might be used in a QSAR model and their hypothetical correlation with biological activity.

A validated QSAR model can be used to predict the binding affinity and specificity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Advanced Methodologies for Investigating N 3 4 Bromophenyl 3 Oxopropyl L Valine in Research Settings

Development of Robust Analytical Methods for Detection and Quantification in Complex Biological Matrices (in vitro)

To study the behavior of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine in a biological context, it is first necessary to develop robust and sensitive methods for its detection and quantification within complex samples like cell lysates or plasma. These methods are foundational for pharmacokinetic and pharmacodynamic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method due to its high specificity, sensitivity, and throughput. nih.gov A typical LC-MS/MS method development for this compound would involve optimizing several parameters. First, the compound is ionized, typically using electrospray ionization (ESI), and the parent ion is selected. This parent ion is then fragmented, and specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity, minimizing interference from other components in the biological matrix. researchgate.net Sample preparation is also critical and often involves protein precipitation or solid-phase extraction to obtain a cleaner sample, which improves the accuracy and longevity of the analytical column and mass spectrometer. nih.gov

Alternative methods include high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, leveraging the chromophore present in the 4-bromophenyl group. While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective method for quantifying higher concentrations of the compound. For high-throughput applications, immunoassay-based techniques like ELISA could be developed, although this would require the generation of specific antibodies that recognize the compound, a significantly more involved process. nih.gov

Table 1: Illustrative Parameters for an LC-MS/MS Quantification Method

ParameterValue/ConditionPurpose
Chromatography
ColumnC18 reversed-phaseSeparation based on hydrophobicity
Mobile PhaseGradient of acetonitrile (B52724) and water with 0.1% formic acidElution of the analyte from the column
Flow Rate0.4 mL/minOptimal separation and peak shape
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Generation of protonated molecular ions
Parent Ion (Q1)m/z corresponding to [M+H]⁺Selection of the compound of interest
Product Ion (Q3)m/z of a stable fragmentSpecific detection for quantification
Collision EnergyOptimized voltage (e.g., 20-30 eV)Fragmentation of the parent ion

Application of Advanced Spectroscopic Techniques for Ligand-Target Complex Characterization

Understanding how this compound interacts with its biological target is crucial for elucidating its mechanism of action. Advanced spectroscopic techniques provide detailed insights into the kinetics, thermodynamics, and structural features of this interaction.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding and dissociation in real-time. nih.govnih.gov In a typical SPR experiment, the putative protein target is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. From the resulting sensorgram, association (k_a) and dissociation (k_d) rate constants can be calculated, which in turn are used to determine the equilibrium dissociation constant (K_D), a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov This technique provides a complete thermodynamic profile of the interaction in a single experiment. nih.govresearchgate.net In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (K_a), binding stoichiometry (n), and the enthalpy (ΔH) of binding. nih.govspringernature.com From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can also be calculated, providing a full picture of the thermodynamic forces driving the interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution structural information about the protein-ligand complex in solution. nih.gov Techniques like Chemical Shift Perturbation (CSP) can be used to map the binding site. nih.gov This involves acquiring NMR spectra of the ¹⁵N-labeled target protein in the presence and absence of this compound. Amino acid residues in the binding pocket will experience changes in their chemical environment upon ligand binding, leading to shifts in their corresponding peaks in the NMR spectrum. nih.gov More advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide distance constraints between the ligand and protein atoms, which are used to calculate a high-resolution 3D structure of the complex. nih.govspringernature.com

Table 2: Example Data from Ligand-Target Characterization Techniques

TechniqueKey Parameters MeasuredIllustrative Finding for this compound
Surface Plasmon Resonance (SPR) k_a (on-rate), k_d (off-rate), K_D (affinity)K_D = 500 nM, indicating a moderate affinity for the target protein.
Isothermal Titration Calorimetry (ITC) K_a (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy)1:1 binding stoichiometry; interaction is enthalpically driven (favorable ΔH).
NMR Spectroscopy (CSP) Chemical shift changes (Δδ)Significant chemical shift perturbations observed for specific residues, identifying the binding interface on the protein.

Mechanistic Studies using Reporter Gene Assays and High-Throughput Screening Platforms

To investigate the functional consequences of this compound binding to its target, reporter gene assays and high-throughput screening (HTS) platforms are invaluable tools.

Reporter Gene Assays are used to measure the activation or inhibition of a specific cellular signaling pathway. nih.gov For example, if this compound is hypothesized to modulate a transcription factor, a reporter construct can be designed where the expression of a reporter gene (e.g., luciferase or green fluorescent protein) is controlled by a promoter that is responsive to that transcription factor. nih.gov Cells containing this construct are treated with the compound, and the resulting change in reporter protein expression, measured via luminescence or fluorescence, serves as a quantitative readout of the compound's effect on the pathway. nih.govcaymanchem.com

High-Throughput Screening (HTS) platforms enable the rapid testing of thousands of compounds to identify molecules with a desired biological activity. mdpi.com While this compound is a specific compound of interest, HTS methodologies can be adapted to study its mechanism. For instance, a screen could be performed in the presence of the compound to identify other molecules that either enhance or block its activity, potentially revealing allosteric modulators or competitive binders. HTS can utilize various readouts, including fluorescence-based assays, luminescence, or automated microscopy, to assess cellular responses on a massive scale. nih.govnih.gov

Imaging Techniques for Cellular Localization and Intracellular Distribution in Model Systems

Visualizing where this compound localizes within a cell provides critical clues about its potential targets and mechanism of action. Advanced microscopy techniques are central to these investigations.

A common approach involves synthesizing a fluorescently labeled analog of the compound. This can be achieved by attaching a fluorophore (e.g., fluorescein, rhodamine, or a modern photostable dye) to a part of the molecule that is not critical for its biological activity. Cultured cells are then treated with this fluorescent probe. Confocal Laser Scanning Microscopy is a powerful technique for this purpose, as it eliminates out-of-focus light to generate high-resolution optical sections of the cell. emory.edu This allows for the precise 3D localization of the compound and enables co-localization studies. For example, by simultaneously labeling specific organelles (e.g., mitochondria with MitoTracker or the nucleus with DAPI), one can determine if the compound accumulates in a particular cellular compartment. emory.edu Live-cell imaging can also be performed to track the compound's movement within the cell over time. emory.eduejh.it

Omics-Based Approaches for Identifying Downstream Biological Effects in Cellular Models

To gain an unbiased, system-wide view of the biological effects of this compound, "omics" technologies are employed. These approaches measure global changes in genes, proteins, or metabolites following treatment with the compound.

Transcriptomics , typically performed using RNA-sequencing (RNA-Seq), provides a comprehensive profile of all the messenger RNA (mRNA) transcripts in a cell at a given moment. By comparing the transcriptomes of cells treated with the compound to untreated control cells, researchers can identify all genes whose expression is either up- or down-regulated. This data can reveal which signaling pathways and biological processes are affected by the compound, even if the primary target is unknown.

Proteomics analyzes the entire set of proteins (the proteome) in a cell. Using techniques like mass spectrometry-based quantitative proteomics, researchers can identify and quantify thousands of proteins. Similar to transcriptomics, comparing the proteomes of treated versus untreated cells highlights changes in protein abundance or post-translational modifications. This can provide a more direct picture of the functional changes occurring in the cell, as proteins are the primary effectors of most cellular processes. The combined insights from transcriptomics and proteomics can build a detailed map of the compound's cellular impact.

Crystallography or Cryo-EM Studies of this compound in Complex with Biological Targets

The ultimate goal of a structural investigation is to obtain an atomic-resolution 3D model of this compound bound to its biological target. This provides definitive information about the binding mode and the specific molecular interactions that confer affinity and specificity.

X-ray Crystallography is a gold-standard technique for structure determination. It requires growing a high-quality crystal of the protein-ligand complex. This crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built. A successful crystallographic study would reveal the precise orientation of the compound in the binding pocket, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and halogen bonds involving the bromine atom. nih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large proteins or complexes that are difficult to crystallize. nih.gov In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and thousands of images of individual particles are taken with an electron microscope. elifesciences.org These images are then computationally averaged and reconstructed to generate a high-resolution 3D map of the complex. nih.govnih.gov Recent advances have made it possible to determine structures of even relatively small proteins in complex with small-molecule ligands at near-atomic resolution. nih.gov

Table 3: Comparison of High-Resolution Structural Biology Techniques

TechniquePrincipleRequirementsKey Information Provided
X-ray Crystallography X-ray diffraction from a single crystalHigh-purity protein; well-ordered crystalsAtomic-resolution 3D structure; precise binding pose; specific molecular interactions.
Cryo-Electron Microscopy (Cryo-EM) 3D reconstruction from 2D images of vitrified particlesHigh-purity protein; stable complex in solution(Near) atomic-resolution 3D structure; can analyze multiple conformations from one sample.

Future Research Trajectories and Interdisciplinary Perspectives on N 3 4 Bromophenyl 3 Oxopropyl L Valine

Q & A

Q. What are the standard synthetic routes for N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine?

The compound can be synthesized via coupling reactions between L-valine derivatives and bromophenyl-containing intermediates. For example, acylation of L-valine with 3-(4-bromophenyl)-3-oxopropanoic acid derivatives using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous conditions. Reaction optimization may involve temperature control (0–25°C) and inert atmospheres to prevent side reactions. Structural analogs have been prepared via Claisen–Schmidt condensation and Michael addition for similar frameworks .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm regiochemistry and stereochemistry.
  • FTIR to validate carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF).
  • UV/VIS spectroscopy to assess conjugation effects from the bromophenyl group (λmax ~250–300 nm) .

Q. How is purity assessed for this compound in research settings?

Purity is typically determined via reversed-phase HPLC using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Detection at 254 nm ensures quantification of impurities. Purity >95% is standard for biological testing. Elemental analysis (C, H, N) with <0.4% deviation from theoretical values further validates composition .

Advanced Research Questions

Q. How to design experiments evaluating the antimicrobial activity of this compound derivatives?

  • In vitro assays : Test against Gram-positive (e.g., Enterococcus faecium) and Gram-negative bacteria, as well as fungal strains (e.g., Candida albicans), using broth microdilution (MIC/MBC/MFC determination).
  • Biofilm disruption : Quantify biofilm biomass via crystal violet staining.
  • Antioxidant assays : Use DPPH radical scavenging, ABTS⁺ decolorization, and ferric-reducing power assays to correlate redox activity with structural features.
  • Toxicity screening : Acute toxicity on Daphnia magna (LC₅₀) to assess environmental safety .

Q. What computational strategies predict metabolic pathways and toxicity of this compound?

  • Metabolism prediction : Tools like ACD/Labs Percepta or CYP450 docking simulations identify potential oxidation/hydrolysis sites (e.g., bromophenyl or amide bond cleavage).
  • Toxicity modeling : Use ProTox-II or OECD QSAR Toolbox to predict hepatotoxicity, mutagenicity, and aquatic toxicity. Validate predictions with in vitro assays (e.g., Ames test) .

Q. How to resolve contradictions between in vitro and in silico biological activity data?

  • Dose-response validation : Re-test compounds at varying concentrations to confirm activity thresholds.
  • Structural analogs : Synthesize derivatives to isolate functional group contributions (e.g., replacing bromine with chlorine).
  • Machine learning : Train models on combined experimental/computational datasets to refine SAR predictions .

Q. What structural modifications enhance the compound’s activity against Gram-positive pathogens?

  • Electron-withdrawing groups : Introduce nitro or sulfonyl substituents to the phenyl ring to improve membrane penetration.
  • Side-chain optimization : Replace L-valine with bulkier residues (e.g., L-tert-leucine) to hinder efflux pumps.
  • Hybridization : Conjugate with oxazole or pyrrole moieties to disrupt biofilm formation .

Q. How to optimize regioselectivity in reactions involving the bromophenyl moiety?

  • Directing groups : Use meta-directing substituents (e.g., sulfonyl) to control electrophilic aromatic substitution.
  • Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–Br functionalization.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.
  • Thermal analysis : TGA/DSC to determine melting points and thermal decomposition profiles.
  • Light sensitivity : UV exposure tests (λ=365 nm) to assess photodegradation .

Q. How to integrate this compound into drug delivery systems for enhanced bioavailability?

  • Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release.
  • Prodrug design : Esterify carboxyl groups to improve lipophilicity and intestinal absorption.
  • Targeted delivery : Conjugate with folate or peptide ligands for tissue-specific uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.